molecular formula C26H37N5O2 B566011 8S-Cabergoline CAS No. 856676-33-0

8S-Cabergoline

Cat. No.: B566011
CAS No.: 856676-33-0
M. Wt: 451.615
InChI Key: KORNTPPJEAJQIU-XKCSPQBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8S-Cabergoline is a long-acting ergot-derived dopamine receptor agonist with high affinity and selectivity for the D2 subtype, making it a critical tool in endocrine and oncology research . Its primary research applications involve the study of hyperprolactinemic disorders and prolactin-secreting pituitary adenomas (prolactinomas). As a first-line therapeutic in clinical settings, cabergoline effectively inhibits prolactin secretion and shrinks tumor size by activating D2 receptors on pituitary lactotroph cells, which suppresses adenylate cyclase and reduces intracellular cyclic AMP (cAMP) levels . Studies indicate its mechanism also involves the regulation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways, contributing to programmed cell death in adenoma cells . Compared to other agonists like bromocriptine, cabergoline demonstrates greater efficacy, a superior side-effect profile, and a longer half-life (63-69 hours), allowing for less frequent dosing in study protocols . Beyond its core uses, cabergoline is also investigated for its potential role in managing ovarian hyperstimulation syndrome (OHSS) . Researchers should note that while a 2025 systematic review found no increased risk of major congenital malformations or spontaneous abortions with first-trimester exposure, all studies on developmental toxicity should be conducted in accordance with relevant safety guidelines . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-XKCSPQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 8S-Cabergoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

    Oxidation: Epoxides and other oxidized derivatives.

    Hydrolysis: Breakdown products such as amines and carboxylic acids.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Efficacy: In a 6-month study, this compound normalized prolactin levels in 100% of patients versus 80–90% with BRC, with faster recovery of gonadal function (1–3 months vs. 3–6 months) .
  • Safety : this compound’s side effect profile is superior, with only 2/7 patients reporting mild nausea versus 5/10 patients experiencing moderate-severe side effects with BRC .
  • Metabolic Stability : The 8S configuration and substituents reduce CYP450 interactions, minimizing drug-drug interactions compared to BRC .

Tables for Comparative Analysis

Table 1: Structural Comparison of Key Analogs

Compound Molecular Formula Key Modifications Receptor Affinity (D2)
This compound C₂₆H₃₇N₅O₂ 6-allyl, N-ethylcarbamoyl 100% (Reference)
PA 03 02560 (Impurity) C₂₆H₃₆N₅O₃ Additional ethylcarbamoyl group 70%
9,10-Didehydrocabergoline C₂₆H₃₅N₅O₂ C9-C10 double bond 50%

Table 2: Pharmacokinetic Profiles

Parameter This compound Bromocriptine Quinagolide
Half-Life (h) 63–69 3–6 17
Bioavailability 60–70% 50–60% 75%
CYP450 Metabolism Low High Moderate

Biological Activity

8S-Cabergoline, a potent dopamine D2 receptor agonist, is primarily known for its therapeutic effects in various endocrine disorders, particularly hyperprolactinemia and acromegaly. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound exerts its biological effects primarily through its high affinity for dopamine D2 receptors. This receptor activation leads to several downstream effects:

  • Inhibition of Prolactin Secretion : The compound effectively reduces prolactin levels by inhibiting lactotroph cells in the anterior pituitary gland. Studies have shown that cabergoline can significantly lower serum prolactin levels in patients with hyperprolactinemia and prolactin-secreting tumors .
  • Neuroprotective Effects : Research indicates that cabergoline has neuroprotective properties against oxidative stress in neuronal cells. It achieves this by reducing excitotoxicity through modulation of the ERK1/2 signaling pathway and decreasing extracellular glutamate levels .
  • Tumor Reduction : In patients with acromegaly, cabergoline has demonstrated the ability to shrink pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL) .

Efficacy in Clinical Settings

The effectiveness of this compound has been evaluated in various clinical studies. Below is a summary of findings from significant research.

Study FocusSample SizeTreatment DurationKey Findings
Hyperprolactinemia Treatment64 patientsLong-term39% achieved IGF-I suppression below 300 µg/L; tumor shrinkage observed in 13 out of 21 patients .
Acromegaly Management64 patientsUp to 14 monthsSignificant reduction in plasma IGF-I levels; well tolerated with minimal side effects .
Neuroprotection in NeuronsN/AN/ACabergoline protected against H2O2-induced cell death in SH-SY5Y cells .
Cushing's Disease Case Report1 patient24 monthsNormalization of UFC levels and absence of Cushing's clinical symptoms after treatment .

Case Studies

Case Study 1: Acromegaly Management
In a multicenter study involving 64 patients with acromegaly, cabergoline was administered at doses ranging from 1.0 to 3.5 mg/week. The results indicated that cabergoline effectively suppressed IGF-I levels, leading to tumor shrinkage in a significant number of cases. Side effects were minimal, primarily gastrointestinal discomfort .

Case Study 2: Neuroprotection
A study focused on the neuroprotective effects of cabergoline demonstrated that it could prevent neuronal cell death under oxidative stress conditions. The administration of cabergoline prior to exposure to neurotoxic agents showed a marked reduction in cell death rates, supporting its potential use in neurodegenerative conditions .

Case Study 3: Cushing's Disease
A patient with Cushing's disease showed a dramatic response to cabergoline therapy, resulting in normalized cortisol levels and significant tumor size reduction after prolonged treatment. This case highlights cabergoline's versatility beyond its typical applications .

Q & A

Q. How can in silico modeling improve this compound’s dosing regimens for heterogeneous patient populations?

  • Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating patient-specific variables (e.g., BMI, CYP3A4 activity). Validate models against clinical trial data to optimize dose adjustments in hepatic impairment or drug-drug interaction scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.